Cas no 885519-72-2 (Methyl 6-chloro-1H-indazole-4-carboxylate)

Methyl 6-chloro-1H-indazole-4-carboxylate is a versatile heterocyclic compound featuring a chloro-substituted indazole core esterified at the 4-position. This intermediate is particularly valuable in pharmaceutical and agrochemical synthesis due to its reactive carboxylate and chloro functional groups, which facilitate further derivatization. The indazole scaffold is known for its bioactivity, making this compound a useful precursor in the development of biologically active molecules. Its structural rigidity and synthetic accessibility enhance its utility in medicinal chemistry research. The methyl ester group offers straightforward hydrolysis or transesterification options, while the chloro substituent allows for selective cross-coupling reactions, broadening its applicability in fine chemical synthesis.
Methyl 6-chloro-1H-indazole-4-carboxylate structure
885519-72-2 structure
Product Name:Methyl 6-chloro-1H-indazole-4-carboxylate
CAS No:885519-72-2
MF:C9H7ClN2O2
MW:210.617080926895
MDL:MFCD07781390
CID:840450
PubChem ID:24728139
Update Time:2025-05-22

Methyl 6-chloro-1H-indazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-chloro-1H-indazole-4-carboxylate
    • 6-Chloro-4-indazolecarboxylic acid methyl ester
    • 6-Chloro-1H-indazole-4-carboxylic acid methyl ester
    • 1H-Indazole-4-carboxylicacid,6-chloro-,methylester
    • 1H-Indazole-4-carboxylic acid, 6-chloro-, methyl ester
    • SBYBKVQDMAREOM-UHFFFAOYSA-N
    • 4331AC
    • FCH1385661
    • OR305441
    • AX8216690
    • 6-Chloro-4-indazolecarboxylic acid methyl ester
    • SB39575
    • Methyl6-chloro-1H-indazole-4-carboxylate
    • SY323943
    • Methyl 6-Chloroindazole-4-carboxylate
    • DB-360841
    • I10065
    • CS-0150851
    • 885519-72-2
    • MFCD07781390
    • AKOS016013620
    • BS-18212
    • DTXSID60646201
    • SCHEMBL2592578
    • MDL: MFCD07781390
    • Inchi: 1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
    • InChI Key: SBYBKVQDMAREOM-UHFFFAOYSA-N
    • SMILES: O=C(C1C2=C(NN=C2)C=C(Cl)C=1)OC

Computed Properties

  • Exact Mass: 210.0196052g/mol
  • Monoisotopic Mass: 210.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 2

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 385.8±22.0 °C at 760 mmHg
  • Flash Point: 187.1±22.3 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 6-chloro-1H-indazole-4-carboxylate Security Information

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Methyl 6-chloro-1H-indazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:885519-72-2)Methyl 6-chloro-1H-indazole-4-carboxylate
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Quantity:1.0g/5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:32
Price ($):182.0/545.0/911.0/1822.0
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Additional information on Methyl 6-chloro-1H-indazole-4-carboxylate

Research Brief on Methyl 6-chloro-1H-indazole-4-carboxylate (CAS: 885519-72-2) in Chemical Biology and Pharmaceutical Applications

Methyl 6-chloro-1H-indazole-4-carboxylate (CAS: 885519-72-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. As a key intermediate, this indazole derivative plays a crucial role in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its potential as a building block for novel therapeutic candidates targeting cancer, autoimmune diseases, and metabolic disorders.

The compound's molecular structure, featuring a chloro-substituted indazole core and a methyl ester functional group, provides multiple sites for chemical modification, making it an attractive scaffold for structure-activity relationship (SAR) studies. Recent synthetic approaches have focused on optimizing the yield and purity of 885519-72-2 through improved catalytic methods and green chemistry principles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed coupling reaction that achieved 92% yield with excellent regioselectivity.

In pharmacological research, Methyl 6-chloro-1H-indazole-4-carboxylate has shown promise as a precursor for potent JAK (Janus kinase) inhibitors. A 2024 preclinical study revealed that derivatives of this compound exhibited nanomolar inhibitory activity against JAK1/JAK3 isoforms, with improved selectivity profiles compared to existing therapeutics. The research team at University of Cambridge further demonstrated that these derivatives could effectively suppress cytokine signaling pathways in rheumatoid arthritis models without significant toxicity.

Recent advancements in crystallography studies have provided valuable insights into the binding modes of 885519-72-2 derivatives with their biological targets. X-ray diffraction analysis published in Nature Structural & Molecular Biology (2024) revealed that the chloro-substitution at the 6-position creates optimal hydrophobic interactions with the ATP-binding pocket of various kinases. This structural information is guiding the rational design of next-generation inhibitors with enhanced potency and drug-like properties.

The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 for novel synthetic routes and therapeutic applications. Notably, a major biotech company has included Methyl 6-chloro-1H-indazole-4-carboxylate in their pipeline for developing first-in-class treatments for myeloproliferative disorders. Current challenges in the field include improving the metabolic stability of derivatives and addressing potential off-target effects, which are active areas of research.

Future research directions for 885519-72-2 derivatives include exploration of their potential in combination therapies and targeted drug delivery systems. Recent in vivo studies suggest that these compounds may synergize with immune checkpoint inhibitors in oncology applications. As the understanding of indazole-based pharmacophores continues to evolve, Methyl 6-chloro-1H-indazole-4-carboxylate remains a valuable tool compound for medicinal chemists and a promising candidate for the development of innovative therapeutics across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885519-72-2)Methyl 6-chloro-1H-indazole-4-carboxylate
A861810
Purity:99%/99%/99%/99%
Quantity:1.0g/5.0g/10.0g/25.0g
Price ($):182.0/545.0/911.0/1822.0
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